molecular formula C21H16ClN3O2S B11252338 1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252338
M. Wt: 409.9 g/mol
InChI Key: VYKCDRSPEMWZQG-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a methylbenzo[d]thiazolyl group, and a dihydropyridine carboxamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 4-methylbenzo[d]thiazole. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and amidation, to form the final compound.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorobenzyl and thiazolyl moieties, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of a chlorobenzyl group, a methylbenzo[d]thiazolyl group, and a dihydropyridine carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13-5-4-8-17-19(13)23-21(28-17)24-20(27)15-9-10-18(26)25(12-15)11-14-6-2-3-7-16(14)22/h2-10,12H,11H2,1H3,(H,23,24,27)

InChI Key

VYKCDRSPEMWZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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